REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[OH-].[Na+].[C:9](#[N:12])[CH:10]=[CH2:11]>C1(C)C=CC=CC=1>[C:9]([CH2:10][CH2:11][N:3]1[CH2:4][CH2:5][O:1][C:2]1=[O:6])#[N:12] |f:1.2|
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 80° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound 18 was prepared by modification of a reported procedure by Lynn (U.S
|
Type
|
TEMPERATURE
|
Details
|
maintained at 55°-60° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Excess acrylonitrile was removed by distillation
|
Type
|
WAIT
|
Details
|
the residue was left at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The salt was removed by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |